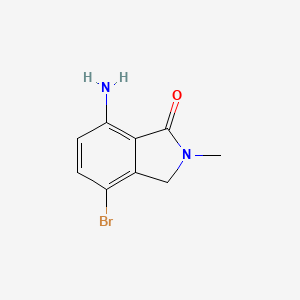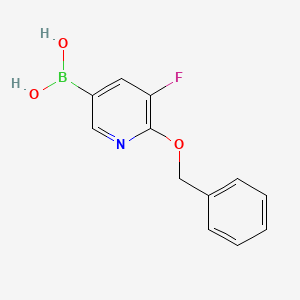
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are paramount to all facets of chemical science and have become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . They are also investigated as reversible covalent inhibitors .
Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry. They are involved in several highly useful transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
Boronic acids are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .
Applications De Recherche Scientifique
Fluorinated Boronic Acids in Chemistry and Biology
Fluorinated boronic acids, including compounds like "(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid," are noted for their unique properties and applications in chemistry and biology. The presence of fluorine atoms enhances their electron-withdrawing capacity, affecting their reactivity and interaction with biomolecules. These compounds are explored for their roles in organic synthesis, analytical chemistry, materials science, and potential pharmaceutical applications. The Lewis acidity of boron atoms, influenced by fluorination, is critical in these contexts, enabling diverse chemical reactions and interactions with organic compounds and biological molecules (Gozdalik et al., 2017).
Boronic Acids in Diol Recognition
Boronic acids are particularly recognized for their ability to form stable complexes with diols, including sugars, under physiological conditions. This property is utilized in the design of fluorescent sensors for detecting bioanalytes like glucose and other saccharides in biomedical research. Fluorinated derivatives, owing to their unique electronic properties, are investigated for enhancing the sensitivity and selectivity of these sensors (Axthelm et al., 2015).
Construction of Boron-based Nanostructures
The synthesis of boron-based macrocycles and dendrimers incorporates boronic acids, including fluorinated varieties. These structures are of interest for their potential applications in creating new materials with specific optical, electronic, or catalytic properties. The ability of boronic acids to form B-N dative bonds and their diastereoselectivity in macrocyclization are explored for constructing complex molecular architectures (Christinat et al., 2007).
Safety And Hazards
Safety data sheets suggest that “(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” should be handled with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
Orientations Futures
The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propriétés
IUPAC Name |
(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQHFDLLBAQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694443 |
Source


|
| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid | |
CAS RN |
1310384-31-6 |
Source


|
| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)
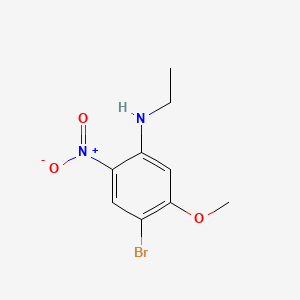
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
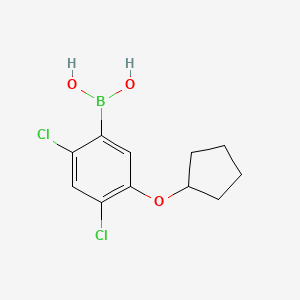
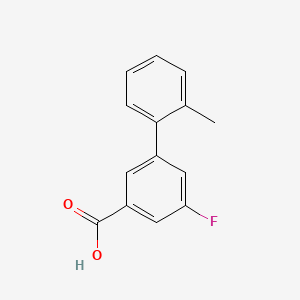
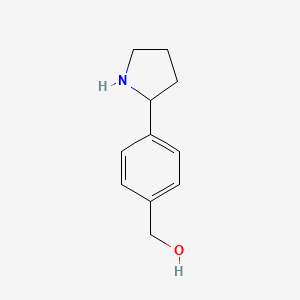
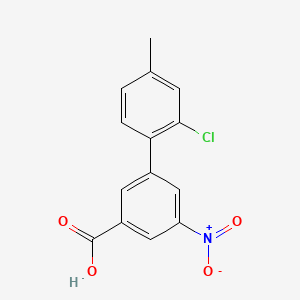
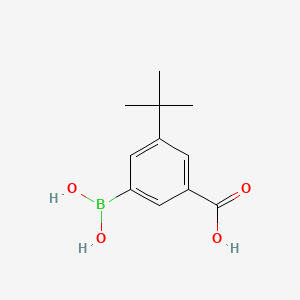
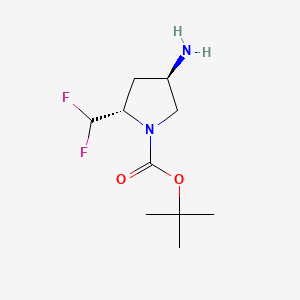
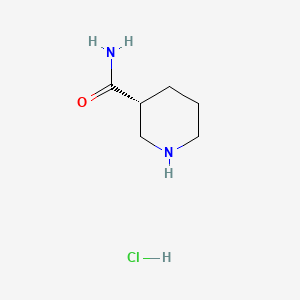
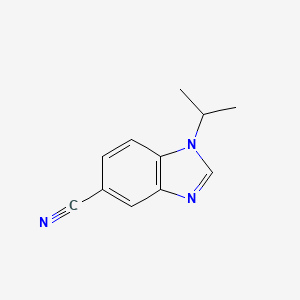
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)
